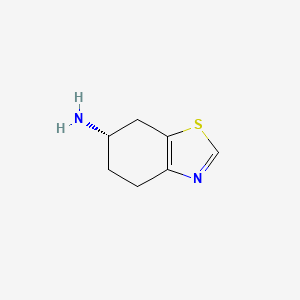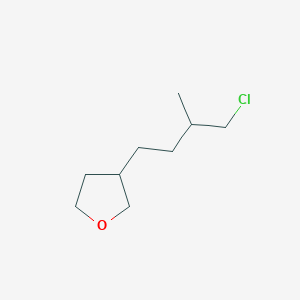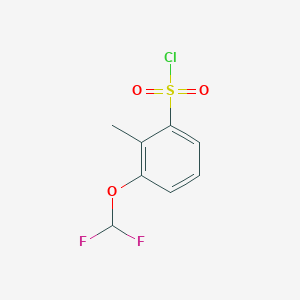
1-pentyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a pentyl group at the nitrogen atom and an amine group at the second position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-pentylamine with glyoxal and ammonia, forming the imidazole ring through a series of condensation and cyclization steps . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-pentyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-pentyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other functional materials.
Mécanisme D'action
The mechanism of action of 1-pentyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H-imidazol-2-amine
- 1-ethyl-1H-imidazol-2-amine
- 1-propyl-1H-imidazol-2-amine
Uniqueness
1-pentyl-1H-imidazol-2-amine is unique due to its longer alkyl chain, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to shorter-chain imidazole derivatives .
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-pentylimidazol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-10-8(11)9/h5,7H,2-4,6H2,1H3,(H2,9,10) |
Clé InChI |
BZGNBEDZZHYWHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)


![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)





![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)



